molecular formula C10H20N2O2S B11958771 4,4'-(Sulfanediyldimethanediyl)dimorpholine CAS No. 10221-02-0

4,4'-(Sulfanediyldimethanediyl)dimorpholine

Cat. No.: B11958771
CAS No.: 10221-02-0
M. Wt: 232.35 g/mol
InChI Key: WIKIYELPUTUNAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(Sulfanediyldimethanediyl)dimorpholine can be synthesized through the reaction of morpholine with disulfur dichloride (S2Cl2). The reaction typically occurs in an organic solvent such as benzene or carbon tetrachloride. The general reaction scheme is as follows :

2Morpholine+S2Cl24,4’-(Sulfanediyldimethanediyl)dimorpholine+2HCl2 \text{Morpholine} + \text{S}_2\text{Cl}_2 \rightarrow \text{4,4'-(Sulfanediyldimethanediyl)dimorpholine} + 2 \text{HCl} 2Morpholine+S2​Cl2​→4,4’-(Sulfanediyldimethanediyl)dimorpholine+2HCl

The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization from ethanol or dimethylformamide to obtain pure 4,4’-(Sulfanediyldimethanediyl)dimorpholine .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Sulfanediyldimethanediyl)dimorpholine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is typically obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Sulfanediyldimethanediyl)dimorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Sulfanediyldimethanediyl)dimorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Sulfanediyldimethanediyl)dimorpholine primarily involves the formation and cleavage of disulfide bonds. In the rubber industry, it acts as a vulcanizing agent by forming cross-links between polymer chains, enhancing the elasticity and strength of the rubber. In biological systems, it can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

4,4’-(Sulfanediyldimethanediyl)dimorpholine can be compared with other disulfide-containing compounds such as:

    Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds in proteins.

    Disulfiram: A drug used in the treatment of chronic alcoholism, which also contains a disulfide bond.

    Cystamine: A disulfide-containing compound used in the treatment of cystinosis.

Uniqueness

4,4’-(Sulfanediyldimethanediyl)dimorpholine is unique in its dual role as both a vulcanizing agent and a reagent in organic synthesis. Its ability to form stable disulfide bonds makes it particularly valuable in industrial applications, especially in the rubber industry.

Properties

CAS No.

10221-02-0

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

4-(morpholin-4-ylmethylsulfanylmethyl)morpholine

InChI

InChI=1S/C10H20N2O2S/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-10H2

InChI Key

WIKIYELPUTUNAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSCN2CCOCC2

Origin of Product

United States

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